2-Bromo-4-methyl-6-acetylpyridine
Description
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(6-bromo-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
InChI Key |
XIYOJXAMLPRKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6-acetylpyridine typically involves the bromination of 4-methyl-6-acetylpyridine. One common method is the reaction of 4-methyl-6-acetylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-6-acetylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-methyl-6-acetylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-6-acetylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2-bromo-4-methyl-6-acetylpyridine with key analogs, highlighting substituent positions and molecular properties:
Notes:
- Molecular Weight: Bromine and acetyl groups increase molecular weight compared to non-halogenated analogs.
- Substituent Effects: The 6-acetyl group in the target compound enhances electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitution .
Physicochemical Properties
- Solubility: Bromine and acetyl groups reduce water solubility compared to amino or hydroxyl-substituted pyridines. For example, 4-bromo-6-methylpyridin-2-amine shows moderate solubility in polar solvents due to its amino group .
- Melting Points: Brominated pyridines generally exhibit higher melting points than non-halogenated analogs. For instance, 2-bromo-3-methylpyridine melts at 83°C , whereas 2-acetylpyridine (non-brominated) is liquid at room temperature.
Crystallographic Insights
These studies highlight the importance of halogen bonding in crystal packing, a feature likely relevant to the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-4-methyl-6-acetylpyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogen exchange reactions, such as substituting chlorine in 2-chloro-6-methylpyridine with bromotrimethylsilane under reflux conditions (yield ~70–85%) . Alternatively, acetylation of brominated pyridine precursors using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) has been reported for analogous structures .
- Critical Factors : Temperature control (80–100°C), solvent selection (e.g., dichloromethane for acetylation), and stoichiometric ratios of brominating agents are crucial for minimizing side products like dibrominated derivatives .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methyl (δ ~2.5 ppm) and acetyl groups (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl in ¹³C) are diagnostic .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 229.03 (C₈H₈BrNO⁺) .
Q. How does the steric and electronic profile of this compound affect its utility in cross-coupling reactions?
- Steric Effects : The methyl and acetyl groups at positions 4 and 6 create steric hindrance, favoring para-selectivity in Suzuki-Miyaura couplings .
- Electronic Effects : The electron-withdrawing acetyl group enhances electrophilicity at the bromine site, enabling efficient Pd-catalyzed coupling with arylboronic acids (e.g., 80–90% yield with Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Applications : DFT predicts regioselectivity in nucleophilic substitution reactions, validated by experimental kinetic studies .
Q. What strategies resolve crystallographic disorder in this compound derivatives during refinement?
- Refinement Tools : SHELXL’s PART and SUMP commands partition disordered atoms, while ISOR restrains anisotropic displacement parameters .
- Case Study : For acetyl-group disorder, apply twin refinement (TWIN/BASF) in SHELXL, achieving R₁ < 5% for high-resolution (<1.0 Å) datasets .
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for brominated pyridines?
- Validation Protocol :
Cross-check computed IR/NMR spectra (Gaussian-09) with experimental data, adjusting solvent models (e.g., PCM for DMSO) .
Use CIF validation in PLATON to detect crystallographic outliers (e.g., ADPs > 0.05 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
